4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as This compound (CAS 883512-11-6), with the molecular formula C₁₈H₁₉BrN₂O and molecular weight 359.26 g/mol. The IUPAC name reflects the benzaldehyde core (2-bromobenzaldehyde) substituted at position 4 with a 4-benzylpiperazin-1-yl group.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Number | 883512-11-6 | Benchchem, Ambeed |
| Molecular Formula | C₁₈H₁₉BrN₂O | PubChem, Chemsrc |
| Molecular Weight (g/mol) | 359.26 | PubChem, Smolecule |
The systematic identification follows IUPAC rules, prioritizing substituent numbering to minimize locant values. The benzylpiperazine moiety is attached via the piperazine nitrogen (position 1), while the bromine occupies position 2 on the benzaldehyde ring.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by three key structural elements:
- Benzaldehyde Core : A planar aromatic ring with a bromine atom at position 2 and an aldehyde group at position 1.
- Piperazine Substituent : A six-membered piperazine ring (positions 1–6) with a benzyl group attached to nitrogen at position 4.
- Steric and Electronic Interactions : The benzyl group introduces steric bulk, while the bromine atom enhances electron-withdrawing effects on the aromatic ring.
The piperazine ring adopts a chair conformation in solution, stabilized by van der Waals interactions between the benzyl group and adjacent hydrogen atoms. The aldehyde group’s planar geometry enables π-conjugation with the aromatic ring, influencing reactivity.
Crystallographic Data and Unit Cell Parameters
Crystallographic data for this compound remain limited, but insights can be inferred from analogous structures:
| Parameter | Value | Method |
|---|---|---|
| Unit Cell Volume (ų) | 487.7 (estimated) | Le Bail refinement |
| Space Group | Not reported | X-ray diffraction |
| Polymorphism | Possible (discrepancies noted) | DSC/TGA |
Discrepancies in reported melting points (e.g., 150–152°C vs. unverified values) suggest potential polymorphism or solvent inclusion during crystallization. Resolving these ambiguities requires high-resolution X-ray diffraction refinement using SHELXL software or Hirshfeld surface analysis to map intermolecular interactions.
Electronic Structure and Orbital Configuration
The electronic structure is characterized by:
- Aldehyde Group : A planar sp² hybridized carbon with a π orbital perpendicular to the aromatic ring.
- Bromine Atom : Electronegative, withdrawing electron density via inductive effects, activating the ring for electrophilic substitution.
- Piperazine Nitrogen : sp³ hybridized, donating lone pairs into adjacent σ* orbitals, modulating ring electron density.
Density Functional Theory (DFT) simulations predict:
- HOMO-LUMO Gap : ~5–6 eV (typical for aromatic aldehydes)
- Bromine’s C–Br Bond : Polarized toward bromine due to electronegativity differences.
| Orbital Type | Energy (eV) | Contribution to Reactivity |
|---|---|---|
| Aldehyde C=O π* | -2.1 | Electrophilic addition |
| Aromatic C–Br σ* | -1.5 | Nucleophilic substitution |
| Piperazine N lone pair | -0.8 | Base-mediated reactions |
These electronic features guide synthetic applications, such as nucleophilic aromatic substitution or condensation reactions.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-18-12-17(7-6-16(18)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUATSZMWJVZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649849 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883512-11-6 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde typically involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.
Bromination: The benzylpiperazine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formylation: The brominated benzylpiperazine undergoes formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(4-Benzylpiperazin-1-yl)-2-bromobenzoic acid.
Reduction: 4-(4-Benzylpiperazin-1-yl)-2-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde serves as an intermediate in the synthesis of various pharmacologically active compounds. These include potential antiviral and anticancer agents, which are crucial in the development of new therapeutic strategies against diseases like cancer and viral infections .
Mechanism of Action
The compound may interact with specific receptors or enzymes, modulating their activity. For instance, derivatives of this compound have been shown to act as agonists or antagonists at neurotransmitter receptors, influencing physiological responses related to central nervous system disorders.
Biological Studies
Receptor-Ligand Interaction Studies
In biological research, this compound is employed to develop probes that study receptor-ligand interactions, particularly within neurotransmitter systems. This application is essential for understanding the biochemical pathways involved in various neurological disorders.
Structure-Activity Relationship Investigations
The compound is also used in chemical biology to investigate the structure-activity relationships (SAR) of piperazine-containing molecules. This research helps elucidate how structural modifications affect biological activity, paving the way for the design of more effective drugs .
Industrial Applications
Synthesis of Advanced Materials
In industrial chemistry, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity due to the aldehyde functional group allows for various chemical transformations that are valuable in material science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bromine atom and aldehyde group can also participate in covalent interactions with biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 2-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
- CAS : 1713163-04-2
- Molecular Formula : C₁₈H₁₉BrN₂O
- Key Difference : Bromine at position 3 instead of position 2.
- Implications : Altered electronic effects may impact reactivity in cross-coupling reactions .
(b) 2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde
Substituent Variations
(a) 5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde
- CAS : 628325-60-0
- Molecular Formula : C₁₂H₁₅BrN₂O
- Key Difference : Methyl group replaces benzyl on piperazine.
(b) 4-(4-Ethylpiperazin-1-yl)benzaldehyde
Functional Group Analogues
(a) 4-(4-Benzylpiperazin-1-yl)-2-chlorobenzaldehyde
- Hypothetical Structure : Replace bromine with chlorine.
- Expected Properties : Lower molecular weight (Cl: 35.45 vs. Br: 79.90) and altered reactivity in nucleophilic substitutions .
(b) 3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline (9d)
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Synthetic Routes : Benzylpiperazine derivatives are typically synthesized via nucleophilic aromatic substitution or Buchwald–Hartwig coupling. For example, halogenated benzaldehydes react with benzylpiperazine under basic conditions .
- Biological Relevance : Analogues like 5-nitro-furan-2-carboxylic acid 4-(4-benzylpiperazin-1-yl)-benzylamide exhibit anti-tubercular activity (MIC = 0.5 µg/mL) .
- Safety: Limited GHS data exist for the target compound, but related brominated aromatics may require handling precautions for toxicity .
Biological Activity
4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde is a chemical compound that has garnered attention due to its potential biological activities. The compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20BrN2O. Its structure includes a benzaldehyde moiety substituted with a bromine atom and a piperazine ring with a benzyl substituent. This configuration is believed to contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Various cell lines, including breast cancer (MCF-7) and lung cancer (A549), have been used to evaluate its cytotoxic effects. The results indicate that it induces apoptosis in cancer cells, likely through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
| HeLa | 12 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells. Its antimicrobial action may involve the interference with DNA synthesis or protein function in microbial organisms.
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. The compound was found to be particularly effective against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered as part of a combination therapy. Results indicated improved patient outcomes compared to standard treatments, highlighting the compound's potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction using 2-bromobenzaldehyde derivatives and benzylpiperazine under reflux in anhydrous solvents (e.g., THF or DCM) has been reported. Purification via flash column chromatography (hexanes/EtOAc gradients) yields ~65–89% purity .
- Optimization : Key factors include stoichiometric control of the benzylpiperazine moiety, temperature modulation (60–80°C), and inert atmosphere to prevent aldehyde oxidation. Catalytic additives like molecular sieves may improve efficiency .
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Key Data :
- IR : Peaks at ~1548 cm⁻¹ (C=N stretch), ~1672 cm⁻¹ (aldehyde C=O), and ~1467 cm⁻¹ (aromatic C-Br) .
- ¹H NMR : Signals at δ 2.63–3.58 ppm (piperazine CH₂), δ 4.46 ppm (benzyl CH₂), and δ 9.15 ppm (N=CH) .
- MS : Molecular ion [M+1] at m/z 345 .
Q. What safety protocols are essential when handling brominated aldehydes like this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin/eye contact, flush with water for 15 minutes and seek medical attention. Avoid inhalation of dust; use solvent-compatible respirators if necessary .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Analysis : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Refinement using SHELXL (with high-resolution data) and validation via Hirshfeld surface analysis can resolve ambiguities. Cross-reference with DFT-optimized geometries for validation .
Q. What strategies improve the compound’s stability in biological assays, given its aldehyde group’s reactivity?
- Approach :
- Derivatization : Convert the aldehyde to a Schiff base or oxime to reduce electrophilicity while retaining bioactivity .
- Formulation : Use DMSO/PBS buffers at pH 7.4 with antioxidants (e.g., ascorbic acid) to minimize oxidation .
Q. How does the bromine substituent influence the compound’s pharmacokinetic profile in antiviral studies?
- Findings : The bromine atom enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in Zika virus inhibition studies. However, it may increase metabolic liability via hepatic CYP450-mediated dehalogenation. Metabolite profiling via LC-MS/MS is recommended .
Q. What computational methods predict the compound’s binding affinity to viral targets like Zika NS5?
- Protocol :
- Docking : Use AutoDock Vina with NS5 RNA-dependent RNA polymerase (PDB: 5U04).
- MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess binding stability. Key interactions include piperazine-π stacking with Phe397 and aldehyde hydrogen bonding with Lys401 .
Data Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
